molecular formula C26H22ClFN4O2S2 B12170916 N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12170916
M. Wt: 541.1 g/mol
InChI Key: WOBTVHWDROIJNN-DBFSUHOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C26H22ClFN4O2S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H22ClFN4O2S2 typically involves multiple steps, including the formation of key intermediates and the final assembly of the target molecule. Common synthetic routes may include:

    Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired bonds between aromatic rings.

    Final Assembly: The final steps may involve cyclization or other reactions to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of C26H22ClFN4O2S2 may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C26H22ClFN4O2S2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C26H22ClFN4O2S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C26H22ClFN4O2S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C26H22ClFN4O2S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:

    C26H22ClFN4O2S: A compound with a similar structure but one less sulfur atom.

    C26H22ClFN4O2: A compound with a similar structure but lacking sulfur atoms.

The unique combination of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms in C26H22ClFN4O2S2 contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22ClFN4O2S2

Molecular Weight

541.1 g/mol

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H22ClFN4O2S2/c1-15-9-11-16(12-10-15)32-25(34)23-17-5-2-3-8-21(17)36-24(23)30-26(32)35-14-22(33)31-29-13-18-19(27)6-4-7-20(18)28/h4,6-7,9-13H,2-3,5,8,14H2,1H3,(H,31,33)/b29-13-

InChI Key

WOBTVHWDROIJNN-DBFSUHOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=C(C=CC=C4Cl)F)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=C(C=CC=C4Cl)F)SC5=C3CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.